Tumorigenic Potency in CD-1 Newborn Mouse Bioassay: 2,6-Dihydroaceanthrylene vs. Aceanthrylene and Acephenanthrylene
In a comparative newborn CD-1 mouse bioassay (total doses 175–875 µg), the dihydroaceanthrylene evaluated was the 2,6-dihydro isomer synthesized via sodium/ammonia reduction of aceanthrylene [1]. Its ED₅₀ for all tumor induction was 12.8 µmol, 51% higher (less potent) than aceanthrylene (ED₅₀ = 8.5 µmol) and 21% higher than acephenanthrylene (ED₅₀ = 10.6 µmol). The tumor multiplicity index TM₁.₀ followed an identical rank order: 23.1, 15.1, and 20.4 µmol, respectively [1]. 2,6-Dihydroaceanthrylene did not induce significant liver tumors at any dose, whereas aceanthrylene produced 25–41% liver tumor incidence (P < 0.01–0.001) at all treatment levels [1].
| Evidence Dimension | Tumorigenic potency – ED₅₀ (µmol) & TM₁.₀ (µmol) in preweanling CD-1 mice |
|---|---|
| Target Compound Data | ED₅₀ = 12.8 µmol; TM₁.₀ = 23.1 µmol; liver tumor incidence non-significant |
| Comparator Or Baseline | Aceanthrylene: ED₅₀ = 8.5 µmol, TM₁.₀ = 15.1 µmol; Acephenanthrylene: ED₅₀ = 10.6 µmol, TM₁.₀ = 20.4 µmol |
| Quantified Difference | ED₅₀ 51% higher vs. aceanthrylene; 21% higher vs. acephenanthrylene |
| Conditions | Preweanling CD-1 mouse bioassay; total doses 175, 437.5, 875 µg/mouse intraperitoneal; termination at 9 months |
Why This Matters
For environmental toxicology and regulatory risk-assessment studies, selecting 2,6-dihydroaceanthrylene instead of the fully aromatic parent yields a significantly less potent tumorigenic probe, improving the dynamic range for dose-response modeling.
- [1] Wang, J.-S.; He, X.; Mulder, P. P. J.; Boere, B. B.; Cornelisse, J.; Lugtenburg, J.; Busby, W. F., Jr. Comparative Tumorigenicity of the Cyclopenta-Fused Polycyclic Aromatic Hydrocarbons Aceanthrylene, Dihydroaceanthrylene and Acephenanthrylene in Preweanling CD-1 and BLU:Ha Mouse Bioassays. Carcinogenesis 1999, 20 (6), 1137–1141. View Source
